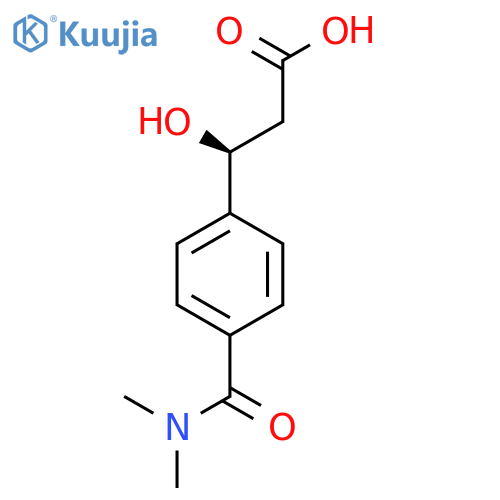

Cas no 2227905-78-2 ((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)

(3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid

- EN300-1749736

- (3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid

- 2227905-78-2

-

- インチ: 1S/C12H15NO4/c1-13(2)12(17)9-5-3-8(4-6-9)10(14)7-11(15)16/h3-6,10,14H,7H2,1-2H3,(H,15,16)/t10-/m0/s1

- InChIKey: HVXNLVZEHKHEAO-JTQLQIEISA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1C=CC(C(N(C)C)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 237.10010796g/mol

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0

(3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749736-0.1g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 0.1g |

$1508.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-0.25g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-0.05g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-5.0g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 5g |

$4972.0 | 2023-06-03 | ||

| Enamine | EN300-1749736-1.0g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 1g |

$1714.0 | 2023-06-03 | ||

| Enamine | EN300-1749736-10.0g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 10g |

$7373.0 | 2023-06-03 | ||

| Enamine | EN300-1749736-10g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 10g |

$7373.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-0.5g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-2.5g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1749736-1g |

(3S)-3-[4-(dimethylcarbamoyl)phenyl]-3-hydroxypropanoic acid |

2227905-78-2 | 1g |

$1714.0 | 2023-09-20 |

(3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

(3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acidに関する追加情報

Introduction to (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic Acid (CAS No. 2227905-78-2)

(3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid, identified by the CAS number 2227905-78-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural and functional properties, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid consists of a phenyl ring substituted with a dimethylcarbamoyl group at the 4-position and a chiral center at the 3-position, which contributes to its stereospecificity. This stereochemistry is crucial for its biological activity, as many pharmacologically active compounds exhibit high selectivity based on their chirality.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of enantiomerically pure compounds. The synthesis of (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid represents an important step in this direction, as it provides a versatile building block for constructing more complex molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in drug discovery. The presence of both hydroxyl and carbamoyl functional groups makes it a valuable intermediate for the synthesis of various pharmacophores. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Recent studies have demonstrated that modifications to the phenyl ring and the side chains can significantly alter the biological properties of (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid. By employing computational chemistry techniques, researchers have been able to predict the binding modes of this compound with target proteins, which has facilitated the design of more potent and selective inhibitors.

The chiral center at the 3-position plays a critical role in determining the enantiomeric purity of the compound. Studies have shown that enantiomerically pure forms of this compound exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design. The synthesis of enantiomerically enriched mixtures has been achieved through various asymmetric methods, including biocatalysis and transition-metal-catalyzed reactions.

In addition to its pharmaceutical applications, (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid has potential uses in materials science and chemical biology. Its unique structural features make it an excellent candidate for designing novel materials with specific optical or electronic properties. Furthermore, its role as a substrate for enzymes has made it valuable in studying enzyme mechanisms and developing enzyme inhibitors.

The synthesis of this compound typically involves multi-step organic transformations, starting from readily available precursors. Advanced synthetic methodologies, such as cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the desired stereocenters with high efficiency. These synthetic strategies not only provide access to pure compounds but also offer insights into new synthetic pathways that can be applied to other complex molecules.

Ongoing research is focused on expanding the chemical space accessible through derivatives of (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid. By integrating machine learning models with traditional experimental approaches, researchers are able to rapidly screen large libraries of compounds for potential bioactivity. This interdisciplinary approach is accelerating the discovery process and leading to novel therapeutic candidates with improved efficacy and reduced side effects.

The future prospects for this compound are promising, with ongoing efforts aimed at optimizing its synthesis and exploring new applications. As our understanding of biological systems continues to grow, compounds like (3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid will play an increasingly important role in addressing complex diseases and developing next-generation therapeutics.

2227905-78-2 ((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid) 関連製品

- 9037-22-3(Amylopectin)

- 104065-95-4(2-(2-Methylpropoxy)aniline)

- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)

- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)

- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 91799-71-2(1-Chloro-8-iodonaphthalene)

- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)

- 165454-06-8(Cbz-NH-PEG2-CH2COOH)